4-Bromo-1-methoxy-2-(4-methylbenzyl)benzeneE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene is an organic compound with the molecular formula C15H15BrO and a molecular weight of 291.18 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methylbenzyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 1-methoxy-2-(4-methylbenzyl)benzene using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound .
Analyse Chemischer Reaktionen
4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Researchers use this compound to study the structure-activity relationships of potential drug candidates.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy group can participate in electron-donating or electron-withdrawing interactions, influencing the reactivity of the compound .
In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene can be compared with other similar compounds, such as:
4-Methoxybenzyl bromide: This compound has a similar structure but lacks the methylbenzyl group.
1-Bromo-4-fluoro-2-methoxybenzene: This compound contains a fluorine atom instead of a methylbenzyl group.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: This compound has a methylsulfonyl group instead of a methoxy group.
The uniqueness of 4-Bromo-1-methoxy-2-(4-methylbenzyl)benzene lies in its combination of functional groups, which allows for diverse chemical reactivity and applications in various fields .
Eigenschaften
Molekularformel |
C15H15BrO |
---|---|
Molekulargewicht |
291.18 g/mol |
IUPAC-Name |
4-bromo-1-methoxy-2-[(4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C15H15BrO/c1-11-3-5-12(6-4-11)9-13-10-14(16)7-8-15(13)17-2/h3-8,10H,9H2,1-2H3 |
InChI-Schlüssel |
BDCMDLLAWYEKSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.